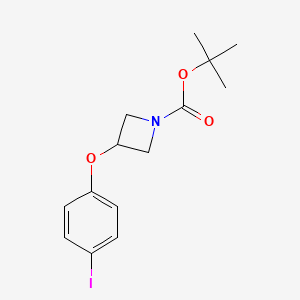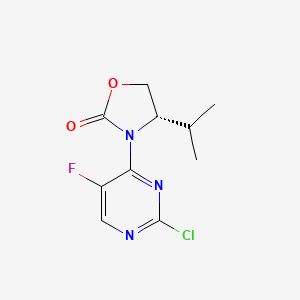
四氢吡喃-4-基溴化锌, 0.50 M in THF
描述
Tetrahydropyran-4-ylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions. The presence of the tetrahydropyran ring adds to its versatility and reactivity, enabling its use in complex synthetic pathways.
科学研究应用
Tetrahydropyran-4-ylzinc bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used to construct complex organic molecules, particularly in the synthesis of natural products and pharmaceuticals.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: It is used to modify biomolecules and study their functions.
作用机制
Target of Action
Tetrahydropyran-4-ylzinc bromide is a chemical compound used in the synthesis of various organic compounds. The primary targets of Tetrahydropyran-4-ylzinc bromide are organic molecules that require the addition of a tetrahydropyran ring for their synthesis .
Mode of Action
Tetrahydropyran-4-ylzinc bromide interacts with its targets through a process known as etherification . In this process, Tetrahydropyran-4-ylzinc bromide donates a tetrahydropyran ring to the target molecule, facilitating the formation of a new compound .
Biochemical Pathways
The addition of a tetrahydropyran ring by Tetrahydropyran-4-ylzinc bromide can significantly alter the biochemical pathways of the target molecule. The tetrahydropyran ring is a common motif in biologically active molecules and can influence the activity of the molecule in biological systems .
Pharmacokinetics
The compounds it helps synthesize may have diverse adme properties depending on their structure and function .
Result of Action
The primary result of the action of Tetrahydropyran-4-ylzinc bromide is the formation of a new organic compound with a tetrahydropyran ring. This can lead to the synthesis of a wide range of biologically active molecules, including natural products and pharmaceutical agents .
Action Environment
The action of Tetrahydropyran-4-ylzinc bromide is influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the etherification process . Furthermore, the stability of Tetrahydropyran-4-ylzinc bromide can be affected by factors such as light, heat, and moisture .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydropyran-4-ylzinc bromide typically involves the reaction of tetrahydropyran with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Tetrahydropyran+Zinc Bromide→Tetrahydropyran-4-ylzinc Bromide
Industrial Production Methods
In an industrial setting, the production of tetrahydropyran-4-ylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is then typically stored in sealed containers under refrigeration to maintain its stability.
化学反应分析
Types of Reactions
Tetrahydropyran-4-ylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other leaving groups.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with tetrahydropyran-4-ylzinc bromide include:
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Palladium Catalysts: For cross-coupling reactions.
Typical reaction conditions involve an inert atmosphere, low temperatures, and the use of solvents like tetrahydrofuran to maintain solubility and reactivity.
Major Products Formed
The major products formed from reactions involving tetrahydropyran-4-ylzinc bromide include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Tetrahydropyrans: From substitution reactions.
Coupled Products: From cross-coupling reactions.
相似化合物的比较
Similar Compounds
Tetrahydropyran-2-ylzinc Bromide: Similar in structure but with the zinc bromide attached at the 2-position.
Tetrahydrofuran-2-ylzinc Bromide: Similar but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Cyclohexylzinc Bromide: Similar but with a cyclohexane ring instead of a tetrahydropyran ring.
Uniqueness
Tetrahydropyran-4-ylzinc bromide is unique due to the presence of the tetrahydropyran ring, which imparts specific reactivity and stability characteristics. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis.
属性
IUPAC Name |
bromozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYIAKAXYBARLA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[CH-]1.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrOZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


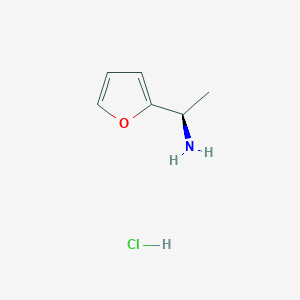
![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)
![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)
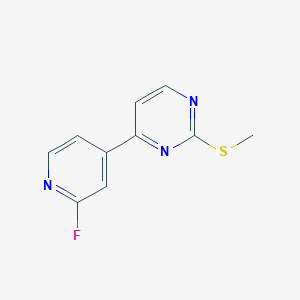
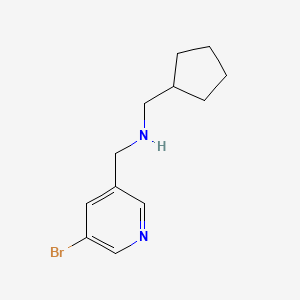
![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)

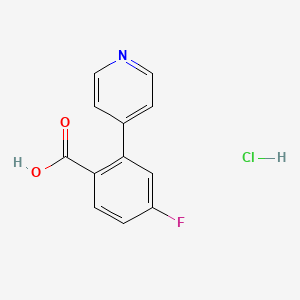
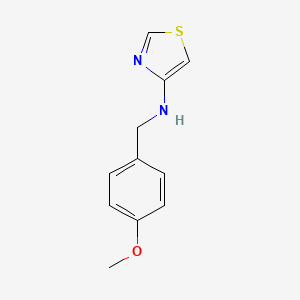
![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1407737.png)
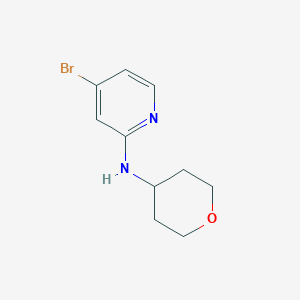
![1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-Pyrazole](/img/structure/B1407741.png)
